2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide is an organic compound that features a thiophene ring substituted with a chlorine atom and an acetamide group linked to an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide typically involves the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide, followed by subsequent reactions to introduce the acetamide group.
Chlorination of Thiophene: Thiophene can be chlorinated using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 5-position.
Coupling Reaction: The chlorinated thiophene is then coupled with the isoindoline-1,3-dione derivative under appropriate conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The thiophene ring and isoindoline-1,3-dione moiety could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(5-methylthiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide: Similar structure with a methyl group instead of chlorine.
2-(5-nitrothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide can influence its reactivity and interactions compared to its analogs. Chlorine is a good leaving group, which can facilitate nucleophilic substitution reactions, and its electron-withdrawing nature can affect the electronic properties of the thiophene ring.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-11-4-2-8(21-11)6-12(18)16-7-1-3-9-10(5-7)14(20)17-13(9)19/h1-5H,6H2,(H,16,18)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIBSYISULDMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CC3=CC=C(S3)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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